Atenolol hydrochloride

説明

Atenolol Hydrochloride is a selective ß1 receptor antagonist.

科学的研究の応用

Approved Medical Uses

Atenolol is primarily employed in the treatment of the following conditions:

- Hypertension (High Blood Pressure) : Atenolol effectively lowers blood pressure, reducing the risk of strokes and heart attacks. It achieves this by blocking beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility .

- Angina Pectoris : It is used to alleviate chest pain associated with coronary artery disease by reducing myocardial oxygen demand .

- Acute Myocardial Infarction : Atenolol is administered post-myocardial infarction to improve survival rates .

Table 1: FDA-Approved Indications of Atenolol

| Condition | Description |

|---|---|

| Hypertension | Lowers blood pressure, preventing cardiovascular events. |

| Angina Pectoris | Reduces chest pain by lowering heart workload. |

| Acute Myocardial Infarction | Improves survival rates after heart attacks. |

Off-Label Uses

In addition to its approved uses, atenolol has several off-label applications:

- Arrhythmias : Atenolol is used to manage various types of irregular heartbeats, particularly in patients with atrial fibrillation .

- Migraine Prophylaxis : It is recommended for preventing migraines, as supported by guidelines from the American Academy of Neurology .

- Thyrotoxicosis : Atenolol can be utilized to manage symptoms associated with hyperthyroidism .

- Infantile Hemangiomas : It serves as an alternative treatment for these benign tumors in infants .

Case Study 1: Atenolol Overdose Management

A notable case involved a 50-year-old male who ingested a massive dose of atenolol (1 g) resulting in hypotension and metabolic acidosis. The patient was treated with intravenous calcium chloride, which successfully stabilized his blood pressure after initial resuscitation measures failed . This case highlights the importance of understanding atenolol's pharmacodynamics in overdose situations.

Case Study 2: Sinus Node Dysfunction

Another case reported a 65-year-old male experiencing near-syncopal spells attributed to atenolol-induced sinus node dysfunction while being treated for hypertension. Adjustments in medication led to symptom resolution, illustrating the need for careful monitoring of patients on beta-blockers .

Pharmacokinetics

Understanding the pharmacokinetics of atenolol is crucial for its effective application:

- Absorption : Approximately 50% bioavailability when taken orally; peak levels occur within 2 to 4 hours.

- Distribution : Limited brain penetration due to low lipid solubility; approximately 10% plasma protein binding.

- Metabolism and Elimination : Minimal hepatic metabolism; primarily excreted via renal pathways with an elimination half-life of about 6 to 7 hours .

化学反応の分析

Alkylation of p-Hydroxyphenylacetamide

The industrial synthesis involves reacting (R)-epichlorohydrin with p-hydroxyphenylacetamide under alkaline conditions . Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst | Alkali (e.g., NaOH) |

| Reaction Time | 4–6 hours |

| Conversion Rate | >95% |

| Yield of Intermediate | >85% |

The intermediate (S)-4-[(2-epoxyethyl)methoxy]phenylacetamide undergoes aminolysis with dimethylamine, followed by recrystallization in methanol/ethanol .

Enzymatic Resolution

Lipase-catalyzed kinetic resolution achieves enantiopure (S)-atenolol :

-

Enzyme : Candida antarctica Lipase B.

-

Substrate : Racemic chlorohydrin intermediate.

-

Result : 99% enantiomeric excess (ee) for (S)-atenolol.

Environmental Degradation Reactions

Atenolol undergoes transformation in water treatment systems, particularly under chlorine/UV advanced oxidation :

Chlorine/UV-Induced Photolysis

-

Primary Pathway : N–Cl bond cleavage generates aminyl radicals.

-

Rate Constant : .

-

Products :

-

Primary Amines : Ammonia (major product).

-

Secondary/Tertiary Amines : Formed via radical rearrangements (1,2-hydrogen shift, β-scission).

-

Mechanistic Pathways

| Radical Process | Product Type |

|---|---|

| 1,2-Hydrogen Shift | Secondary amines |

| β-Scission | Aliphatic fragments |

| 1,2-Alkyl Shift* | Tertiary amines |

*Newly identified mechanism in this study .

Stability and Reactivity in Solution

Atenolol hydrochloride’s stability is influenced by pH and temperature:

| Condition | Observation | Source |

|---|---|---|

| Aqueous Solution (pH 7) | Stable for 24 hours at 25°C | |

| Acidic Media (pH < 3) | Hydrolysis of amide bond | |

| Alkaline Media (pH > 9) | Epoxide ring opening |

Structural Reactivity

The compound’s reactivity is governed by:

特性

CAS番号 |

51706-40-2 |

|---|---|

分子式 |

C14H23ClN2O3 |

分子量 |

302.8 g/mol |

IUPAC名 |

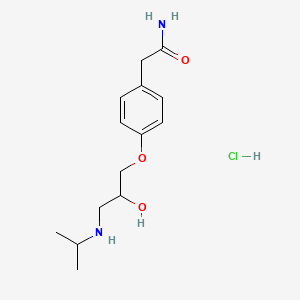

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C14H22N2O3.ClH/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18;/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18);1H |

InChIキー |

FFDDLJYKJQGSPW-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.Cl |

正規SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

51706-40-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Atenolol Hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。